N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOJPOQWJSQYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains and fungi . For instance, derivatives of thiazole have shown promising results against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has also been explored as a potential anticancer agent. Studies have demonstrated its effectiveness against specific cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7), showcasing its ability to inhibit cell proliferation .
2. Biological Mechanisms
- The mechanism of action involves the compound's interaction with biological targets such as enzymes and receptors. This interaction can modulate various cellular processes, leading to therapeutic effects in microbial infections and cancer treatment.
| Activity Type | Target/Pathogen | Method of Evaluation | Outcome |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Turbidimetric method | Significant inhibition observed |
| Antifungal | Fungal species | In vitro assays | Effective against multiple strains |
| Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | Notable reduction in cell viability |
| Molecular Docking | Specific receptors/enzyme targets | Schrodinger software | Identified binding modes for active compounds |
Industrial Applications
In addition to its medicinal uses, this compound finds utility in the production of specialty chemicals. Its structural attributes make it a valuable building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing derivatives of thiazole compounds similar to this compound evaluated their antimicrobial effectiveness against various pathogens. Results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Screening
Another research initiative investigated the anticancer properties of thiazole derivatives. The study revealed that specific compounds derived from this compound significantly inhibited the growth of MCF7 cells. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The IUPAC name for this compound is N-[(2-chlorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide. Its molecular formula is .
Synthesis
The synthesis typically involves the reaction of 2-chlorobenzylamine with 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.50 - 1.00 μg/mL |
| Candida albicans | 0.30 - 0.40 μg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
Research has indicated that thiazole derivatives can also exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (epidermoid carcinoma) | < 1.98 |
| Jurkat (T-cell leukemia) | < 1.61 |
The presence of the thiazole ring is considered crucial for cytotoxic activity, with specific substitutions enhancing efficacy .
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. This interaction may modulate the activity of these targets, leading to observed antimicrobial and anticancer effects.
Study on Antitumor Activity
A significant study examined various thiazole derivatives' effects on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound demonstrated high potency against glioblastoma and melanoma cell lines. The structure–activity relationship (SAR) analysis highlighted that methyl substitutions on the phenyl ring significantly increased cytotoxicity .
Study on Antibacterial Efficacy
In another study focusing on antibacterial efficacy, several thiazole-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts without such substitutions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-5-(2,4-dimethylthiazolyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in solvents like dioxane or DMF. For example, chloroacetyl chloride (10 mmol) is added dropwise to a mixture of the thiazole precursor and TEA at 20–25°C, followed by recrystallization from ethanol-DMF to purify the product . Purity is confirmed via HPLC or elemental analysis.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures. Hydrogen bonding and π-π stacking interactions in the crystal lattice are analyzed to confirm molecular geometry . Additionally, IR and NMR spectroscopy (e.g., , ) validate functional groups and tautomeric states .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Antiviral activity is tested against HIV-1 reverse transcriptase (RT) using enzymatic inhibition assays. For kinase inhibition (e.g., CDK2), fluorescence-based ATP-competitive binding assays are employed. IC values are calculated to quantify potency .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodology : Molecular docking (e.g., Glide in Schrödinger) predicts binding poses in target proteins like HIV-1 RT or CDK2. The compound is docked into allosteric pockets using crystallographic data (e.g., PDB ID 2RKI). Molecular dynamics (MD) simulations (100 ns) assess stability of ligand-protein complexes, with RMSD and binding free energy (MM-GBSA) calculations validating interactions .
Q. Does tautomerism influence the compound’s bioactivity, and how is this analyzed?
- Methodology : Tautomeric equilibria (e.g., imino vs. amino forms) are studied via NMR in DMSO-d. Peaks corresponding to NH protons (δ 10–12 ppm) and integration ratios identify dominant tautomers. DFT calculations (B3LYP/6-311+G**) predict thermodynamic stability of tautomers and their electronic profiles, correlating with activity differences .
Q. How should researchers address contradictions in reported biological data across studies?
- Methodology : Discrepancies (e.g., varying IC values) are resolved by standardizing assay conditions (e.g., pH, temperature) and verifying compound purity (≥95% via LC-MS). Structural analogs (e.g., substituents on the thiazole or benzyl groups) are compared to identify structure-activity relationships (SAR). Meta-analyses of published data isolate confounding variables like solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
